![molecular formula C11H12O4 B1217983 4-Acetyl-2-methoxyphenyl acetate CAS No. 54771-60-7](/img/structure/B1217983.png)
4-Acetyl-2-methoxyphenyl acetate
Overview
Description
4-Acetyl-2-methoxyphenyl acetate is a compound that likely shares characteristics with other acetyl- and methoxy-substituted aromatic compounds. Such compounds are of interest due to their diverse applications in organic synthesis, materials science, and potential biological activities.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves catalytic cross-coupling reactions, as seen in the synthesis of 4'-Acetyl-4-methoxybiphenyl via Suzuki cross-coupling (Glaser et al., 2006). These methods provide a route to variously substituted aromatic compounds with high precision and efficiency.
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals noncentrosymmetric, orthorhombic unit cells, indicating polar materials with potential for unique electronic properties. The structure of 4'-Acetyl-4-methoxy-biphenyl, for instance, features parallel-aligned molecules in a syn-conformation with significant dipole moments (Glaser et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving acetyl and methoxy groups include bromination, nitration, formylation, and acetylation, as demonstrated in studies of similar compounds. These reactions often lead to the formation of products substituted at specific positions on the aromatic ring, influenced by the directing effects of the substituents (Clarke et al., 1973).
Physical Properties Analysis
The physical properties of compounds like this compound can be deduced from their molecular structures. For example, compounds exhibiting noncentrosymmetric, orthorhombic crystal structures may have unique optical and electronic properties due to their polar nature (Glaser et al., 2006).
Scientific Research Applications
Chemical Reactivity and Biological Evaluation
4-Acetyl-2-methoxyphenyl acetate has been studied for its chemical reactivity. For instance, its derivative was used as a building block in the synthesis of nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidine, and diazepine. These compounds have potential biological activities, which were also investigated in the study (Farouk, Ibrahim, & El-Gohary, 2021).
Crystallography and Molecular Structure
The compound has been synthesized and analyzed for its molecular structure. For example, a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized, and its molecular structure was detailed, providing insights into the spatial arrangement of its functional groups and how they influence its chemical properties (Guzei, Gunderson, & Hill, 2010).
Protecting Group in Organic Synthesis
It has been used as a protecting group in organic synthesis. The utility of the (2-nitrophenyl)acetyl (NPAc) group, for protecting hydroxyl functions, was reported. Such protecting groups are crucial in complex organic syntheses as they safeguard functional groups from undesired reactions (Daragics & Fügedi, 2010).
Gas Chromatographic Analysis
In gas chromatography, acetylation techniques involving compounds like this compound are used for estimating substances in biological samples. For instance, a method involving the acetylation of 3-methoxy-4hydroxyphenylglycol for its estimation in urine was developed, highlighting the compound's role in analytical chemistry (Kahane, Ebbighausen, & Vestergaard, 1972).
Application in Organic Syntheses
The compound has been used in various organic synthesis processes. For example, its derivative was used in the preparation of 6-methoxy-β-tetralone, demonstrating its versatility in synthesizing complex organic molecules (Sims, Selman, & Cadogan, 2003).
Role in Metabolic Studies
Its role in metabolic studies is also significant. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats involved compounds like 4-bromo-2,5-dimethoxyphenylacetic acid, showcasing its utility in understanding metabolic pathways (Kanamori et al., 2002).
Safety and Hazards
The safety information available indicates that 4-Acetyl-2-methoxyphenyl acetate has several hazard statements: H302, H315, H319, H332, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Acetyl groups are commonly used in oligonucleotide synthesis for protection of n4 in cytosine and n6 in adenine nucleic bases .
Mode of Action
Acetals, which are similar to this compound, are known for their stability and lack of reactivity in neutral to strongly basic environments . They can serve as excellent protective groups when irreversible addition reactions must be prevented .
Biochemical Pathways
Acetyl groups are known to play a crucial role in various biochemical pathways, including the citric acid cycle . In this cycle, acetyl-CoA, an activated carrier of two carbon units, is the entry point to cellular oxidative pathways and is an important precursor of biosynthetic products such as amino acids and fatty acids .
Pharmacokinetics
It’s known that the compound is a light-yellow to yellow powder or crystals .
Result of Action
Acetyl groups are known to play a crucial role in various biochemical reactions, including the activation of certain nucleic bases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Acetyl-2-methoxyphenyl acetate. For instance, the compound is recommended to be stored in a dry environment at room temperature .
properties
IUPAC Name |
(4-acetyl-2-methoxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAEUQDYWOLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334673 | |
Record name | 4-Acetyl-2-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54771-60-7 | |
Record name | 4-Acetyl-2-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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